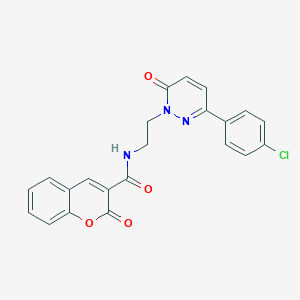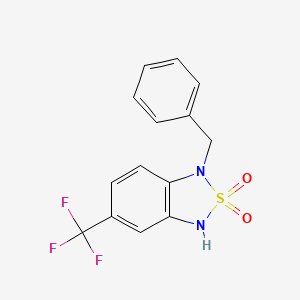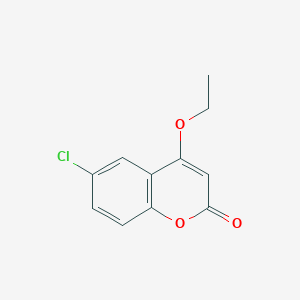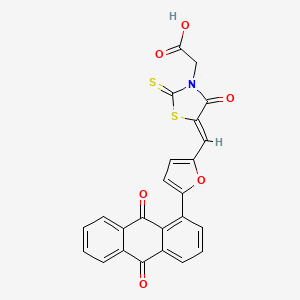![molecular formula C26H30N2O3 B2625758 1-(1-benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine CAS No. 2034469-17-3](/img/structure/B2625758.png)
1-(1-benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzofuran-2-yl(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C26H30N2O3 and a molecular weight of 418.537. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound Benzofuran-2-yl(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)methanone has been explored in various scientific studies for its potential applications, particularly focusing on its synthesis and characterization. A synthetic approach for a related compound, (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist, demonstrates the complexity and potential of benzofuran derivatives in medicinal chemistry. This compound was obtained through a multi-step synthesis involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, highlighting the intricate processes required to produce such compounds with high enantiomeric excess and yield (Luo & Naguib, 2012).
Molecular Structure and Properties
Research into the molecular structure and properties of related benzofuran derivatives, including studies on boric acid ester intermediates with benzene rings, reveals the importance of structural analysis and theoretical calculations in understanding these compounds' physicochemical properties. For example, the crystal structure and DFT (Density Functional Theory) study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate compounds provide insight into the molecular structures, electrostatic potential, and frontier molecular orbitals of benzofuran derivatives. Such studies are crucial for predicting the reactivity and interaction of these compounds with biological targets (Huang et al., 2021).
Antimicrobial Activity
Benzofuran derivatives have also been explored for their potential antimicrobial activity. The synthesis and evaluation of novel benzofuran compounds, such as benzofuran-2-yl(3-phenyl-3-methylcyclobutyl) ketoxime derivatives, demonstrate promising antimicrobial effects against various bacterial and fungal strains. Such studies indicate the potential of benzofuran derivatives in developing new antimicrobial agents (Koca et al., 2005).
Pharmacological Applications
The pharmacological characterization of benzofuran derivatives extends to their interaction with cannabinoid receptors, highlighting their potential in treating conditions related to these receptors. For instance, the analysis of the molecular interaction of specific antagonists with the CB1 cannabinoid receptor provides insights into the receptor-ligand binding mechanism and the potential therapeutic applications of these compounds in disorders involving the endocannabinoid system (Shim et al., 2002).
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c29-26(25-17-21-9-4-5-11-24(21)31-25)27-15-12-22(13-16-27)28-14-6-10-23(28)19-30-18-20-7-2-1-3-8-20/h1-5,7-9,11,17,22-23H,6,10,12-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAKFYENNBMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)COCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[2-(prop-2-enoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2625676.png)
![5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2625678.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2625679.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2625683.png)

![5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2625688.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]propanamide](/img/structure/B2625689.png)

![1-(2,4-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2625694.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole](/img/structure/B2625695.png)
![1-(2,4,4a,5,6,7,8,8a-Octahydrobenzo[e][1,3]oxazin-3-yl)-2-chloroethanone](/img/structure/B2625697.png)

